molecular formula C23H15N3O3 B6048671 5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide

5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide

Cat. No.: B6048671
M. Wt: 381.4 g/mol
InChI Key: SQGLNPPMFPXSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzoxazole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxazole moiety, which can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions. The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the carboxamide linkage through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and can exhibit similar binding properties.

    Benzoxazole derivatives: Compounds with the benzoxazole ring are often studied for their biological activities.

    Furan-2-carboxamides: These compounds are structurally related and can undergo similar chemical reactions.

Uniqueness

5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide is unique due to the combination of its three distinct moieties (furan, benzoxazole, and pyridine), which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

5-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-22(21-9-8-19(28-21)15-4-2-1-3-5-15)25-17-6-7-20-18(14-17)26-23(29-20)16-10-12-24-13-11-16/h1-14H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGLNPPMFPXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.